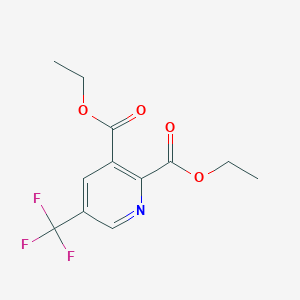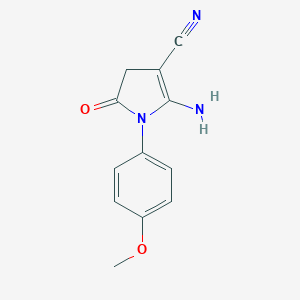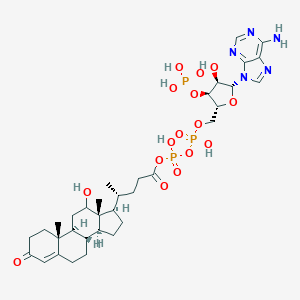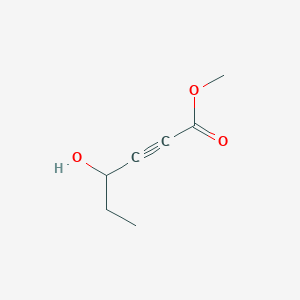
Methyl 4-hydroxyhex-2-ynoate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of methyl 4-hydroxyhex-2-ynoate-related compounds involves multiple steps, including addition, alkylation, hydrolysis, and metalation reactions. For instance, the synthesis of Methyl 7‐Hydroxyhept‐5‐ynoate, a related compound, demonstrates the complexity and versatility of synthetic routes, involving intermediates like methyl 4-bromo-1-butanimidate hydrochloride and trimethyl ortho-4-bromobutanoate, leading to byproducts such as methyl 4-(2-propynyloxy)butanoate (Casy, Patterson, & Taylor, 2003).
Molecular Structure Analysis
The molecular structure of methyl 4-hydroxyhex-2-ynoate and its derivatives has been elucidated through spectroscopic methods such as IR, 1H NMR spectroscopy, mass spectrometry, and X-ray diffraction. For example, the synthesis and structure analysis of methyl (4-alkanoyl-3-hydroxy-1,5-diaryl-1H-pyrrol-2-yl)acetates provided insight into the structural characteristics of these compounds, highlighting their potential in antimicrobial applications (Mukovoz et al., 2017).
Chemical Reactions and Properties
Methyl 4-hydroxyhex-2-ynoate undergoes various chemical reactions, including halolactonization, hydroxylation, and nitrosative breakdown, which are crucial for creating functionalized molecules with potential applications in medicinal chemistry and materials science. For example, the reaction of methyl 13-hydro(pero)xyoctadeca-9,11-dienoate with nitrite ions under acidic conditions leads to the formation of a novel 4-nitro-2-oximinoalk-3-enal product (Napolitano et al., 2002).
Wissenschaftliche Forschungsanwendungen
Organic Synthesis : Methyl perfluoroalk-2-ynoates, similar in structure to Methyl 4-hydroxyhex-2-ynoate, are effective building blocks for synthesizing organofluoro compounds, including heterocycles, cyclopentadienes, and biphenyls (Sun et al., 2016).
Antimicrobial Activity : Compounds like Methyl (4-alkanoyl-3-hydroxy-1,5-diaryl-1H-pyrrol-2-yl)acetates exhibit promising antimicrobial activity against various bacteria and fungi (Mukovoz et al., 2017).
Amino Acid Synthesis : Rapid synthesis of specific amino acids, like ()2-amino-3-(3-hydroxy-5-methylisoxazole-4-yl)propionic acid hydrobromide, can involve compounds structurally related to Methyl 4-hydroxyhex-2-ynoate (Hanson & Mohamed, 1997).
Enzymatic Resolution : Lipase-assisted acylation of derivatives like Methyl (2E,4R*,5S*)-4-(N-benzyl-N-methyl)amino-5-hydroxyhex-2-enoate can produce optically active amino alcohols (Fujii et al., 2011).
Prostaglandin Synthesis : Alkylation reactions of propargyl alcohol with trimethyl ortho-4-bromobutanoate provide improved synthetic routes to key prostaglandin side chain precursors like Methyl 7-hydroxyhept-5-ynoate (Casy et al., 1986).
Enzyme Inhibition : Acetylenic and vinyl analogues of 4-aminobutyrate, similar to Methyl 4-hydroxyhex-2-ynoate, can inactivate transaminases (John et al., 1979).
Material Science : Derivatives like Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate have been synthesized and studied for potential as potent inhibitors of Hepatitis B Virus replication (Kovalenko et al., 2020).
Corrosion Inhibition : Certain pyran derivatives have been shown to effectively inhibit mild steel corrosion in acid solutions (Khattabi et al., 2019).
Catalysis : TBAF catalyzes the intramolecular hydroalkoxylation of compounds like 6-hydroxyhex-2-ynoates, enabling the preparation of specific chemical rings (Wang et al., 2011).
Eigenschaften
IUPAC Name |
methyl 4-hydroxyhex-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-3-6(8)4-5-7(9)10-2/h6,8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMESNUCOCRRYJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00551320 | |
| Record name | Methyl 4-hydroxyhex-2-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxyhex-2-ynoate | |
CAS RN |
112780-04-8 | |
| Record name | Methyl 4-hydroxyhex-2-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



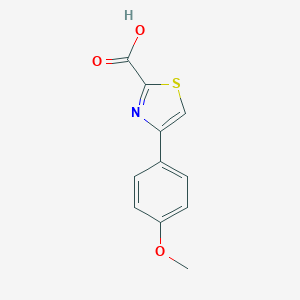
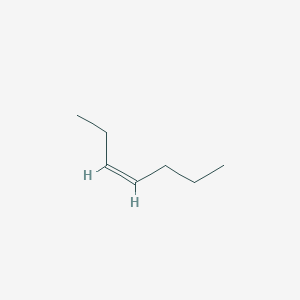
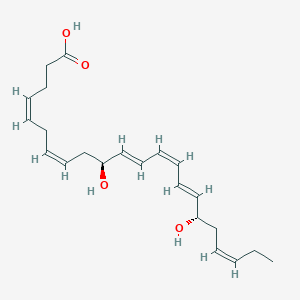
![1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B43860.png)

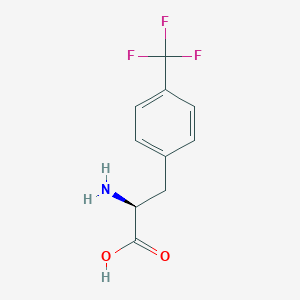
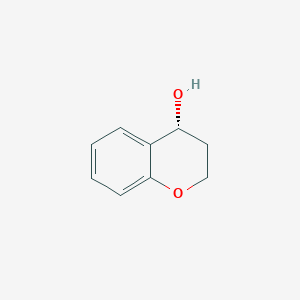
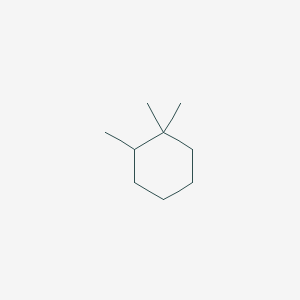
![2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone](/img/structure/B43875.png)

